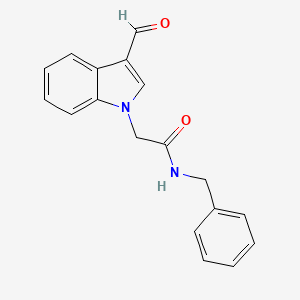

N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide

Description

N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide (CAS: 97955-89-0) is a synthetic indole-acetamide derivative characterized by a benzyl group attached to the acetamide nitrogen and a formyl substituent at the 3-position of the indole ring (Figure 1). Its molecular formula is C₁₈H₁₅N₂O₂ (molecular weight: 291.33 g/mol), and it has been explored in medicinal chemistry for applications such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-benzyl-2-(3-formylindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-13-15-11-20(17-9-5-4-8-16(15)17)12-18(22)19-10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHKEJKUUXXBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97955-89-0 | |

| Record name | Aldehyde resin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formylation: The formyl group can be introduced at the 3-position of the indole ring using a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Benzylation: The benzyl group can be introduced by reacting the indole derivative with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products:

Oxidation: The major product would be N-benzyl-2-(3-carboxy-1H-indol-1-yl)acetamide.

Reduction: The major product would be N-benzyl-2-(3-hydroxymethyl-1H-indol-1-yl)acetamide.

Substitution: The major products would depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide is investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance its efficacy against various diseases. Research indicates that derivatives of indole compounds often exhibit significant antiviral , anticancer , and antimicrobial properties .

The biological activities associated with this compound include:

Anticancer Activity :

Studies have shown that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The mechanism involves activation of caspase pathways, particularly caspase-3 and caspase-8, leading to programmed cell death .

Antiviral Properties :

Recent research highlights the potential of N-benzyl-acetamides as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Compounds derived from this class demonstrated significant inhibitory effects, suggesting their utility in combating viral infections .

Antimicrobial Effects :

Indole derivatives, including this compound, have been evaluated for their antibacterial properties. The indole structure is known to interact with bacterial enzymes, making it a promising candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanisms

In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation. The compound was found to disrupt cellular mechanisms involved in tumor growth, providing a basis for further development as an anticancer agent .

Case Study 2: Antiviral Efficacy

A series of compounds based on N-benzyl-acetamides were synthesized and evaluated for their ability to inhibit SARS-CoV-2 RdRp. Specific derivatives exhibited IC50 values comparable to established antiviral drugs, indicating their potential as therapeutic agents against COVID-19 .

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The formyl group and benzyl group may play a role in enhancing the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

The structural and functional properties of N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide are best contextualized by comparing it to analogous indole-acetamide derivatives. Below is a detailed analysis:

Structural Analogues with Modified Indole Substituents

Key Observations :

- Electrophilic Reactivity: The 3-formyl group in the target compound enables Schiff base formation, a feature absent in analogues with electron-withdrawing groups (e.g., 3-cyano) or bulky substituents (e.g., 7-ethyl) .

- Biological Activity : Compared to benznidazole (a nitroimidazole derivative), the indole-based structure may reduce off-target toxicity but lacks the nitro group’s prodrug activation mechanism critical for anti-parasitic activity .

- Anti-inflammatory Potential: The 4-chlorobenzoyl-substituted analogue (IC₅₀: 4.73 µM) outperforms the target compound in anti-inflammatory assays, suggesting that bulkier indole substituents enhance target binding .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | logP (Calculated) | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, human liver microsomes) |

|---|---|---|---|---|

| This compound | 291.33 | 2.1 | 0.12 | 12.4 min |

| N-benzyl-2-(3-cyano-7-ethyl-1H-indol-1-yl)acetamide | 317.38 | 3.8 | 0.03 | 8.2 min |

| Benznidazole | 260.17 | 1.9 | 0.45 | 3.5 h |

Key Observations :

- Lipophilicity: The 3-cyano-7-ethyl analogue’s higher logP (3.8 vs.

- Metabolic Stability : Benznidazole’s longer half-life (3.5 h vs. ≤12.4 min for indole derivatives) highlights the impact of nitroimidazole’s stability under oxidative conditions .

Biological Activity

N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology, virology, and anti-inflammatory research. This compound is characterized by a unique structure that combines both a benzyl and a formyl group, which may enhance its biological efficacy compared to simpler indole derivatives.

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Formylation : The introduction of the formyl group at the 3-position of the indole ring is achieved using the Vilsmeier-Haack reaction, employing N,N-dimethylformamide and phosphorus oxychloride.

- Benzylation : The final step involves reacting the indole derivative with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Anticancer Properties

Indole derivatives, including this compound, have been studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that related indole compounds showed IC50 values in the low micromolar range against colon and lung cancer cell lines (HT29 and H460M) when subjected to MTT assays .

- Mechanism of Action : The mechanism often involves induction of apoptosis through pathways involving caspases. For example, certain derivatives have been shown to activate caspase-8, leading to downstream activation of caspase-3 and subsequent cell death .

Antiviral Activity

N-benzyl derivatives have also been evaluated for their antiviral properties:

- SARS-CoV-2 Inhibition : A series of N-benzyl-acetamides were identified as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some compounds displaying IC50 values as low as 1.11 μM, indicating strong antiviral potential .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indole derivatives:

Case Studies and Research Findings

Several studies have highlighted the potential of indole derivatives in clinical applications:

- Antitumor Activity : A patent described a class of 2-(1H-indol-3-yl)-2-oxo-acetamides that exhibited potent antitumor activity against solid tumors, particularly colon cancer .

- Mechanistic Insights : Research on related compounds indicated that they could induce cell cycle arrest and apoptosis in cancer cells, primarily through caspase activation pathways .

- Virology Applications : Investigations into the antiviral properties of N-benzyl-acetamides revealed their effectiveness against RNA viruses, suggesting further exploration in therapeutic settings for viral infections .

Q & A

Q. What are the standard synthetic methodologies for preparing N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting with indole derivatives. A critical step is the introduction of the acetamide group via nucleophilic substitution or acylation. For example:

- Step 1 : Acetylation of 3-formylindole using acetic anhydride in pyridine under reflux to yield the acetamide intermediate.

- Step 2 : N-Benzylation via reaction with benzyl bromide in DMF using NaH as a base at 35°C for 8 hours .

- Optimization : Temperature control (35–100°C), solvent selection (DMF for solubility, ethanol for recrystallization), and catalyst choice (pyridine for acetylation, NaH for alkylation) improve yields (up to 86% in optimized protocols) .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : The formyl group appears as a singlet at δ 9.8–10.2 ppm, while the benzyl protons resonate as a multiplet at δ 7.2–7.4 ppm. The acetamide carbonyl is observed at δ 165–170 ppm in ¹³C NMR .

- HRMS : Validates molecular mass (e.g., [M+H]⁺ calculated for C₁₈H₁₅N₂O₂: 291.1138; observed: 291.1142) .

- FT-IR : Key stretches include the formyl C=O (1680–1700 cm⁻¹) and amide N–H (3300 cm⁻¹) .

Q. What in vitro assays evaluate the compound’s biological activity?

- Anticancer Activity : MTT assays using cancer cell lines (e.g., MDA-MB-231 breast cancer) with IC₅₀ values calculated from dose-response curves (typical range: 0.1–10 µM) .

- Kinase Inhibition : Src kinase inhibition assays measure residual activity via ADP-Glo™ kits, with IC₅₀ values compared to reference inhibitors like KX2-391 .

- Antioxidant Potential : DPPH and FRAP assays quantify radical scavenging (e.g., 30–85% inhibition at 100 µM) .

Advanced Research Questions

Q. How is the structure-activity relationship (SAR) established for derivatives targeting kinase inhibition?

- Substituent Variation : Replacing the 3-formyl group with nitro or methoxy groups alters hydrogen bonding with kinase ATP pockets. For example, electron-withdrawing groups (e.g., –NO₂) reduce Src kinase inhibition (IC₅₀ > 5 µM vs. 0.12 µM for –CHO) .

- N-Benzyl Modifications : Bulky substituents (e.g., 4-Cl-benzyl) enhance hydrophobic interactions, improving antiproliferative activity against leukemia cells (IC₅₀ = 1.2 µM vs. 8.7 µM for unsubstituted benzyl) .

- Data Correlation : Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by crystallographic studies showing formyl-Lys295 hydrogen bonds in Src kinase .

Q. How are contradictions in biological data resolved across studies?

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 0.1 µM vs. 2.5 µM) are addressed by using identical cell lines (e.g., HT-29 colon cancer) and serum concentrations (10% FBS) .

- Meta-Analysis : Comparing substituent effects (e.g., –OCH₃ vs. –Br) across antioxidant studies reveals redox potentials correlate with DPPH scavenging efficiency (R² = 0.89) .

- Dose-Response Validation : Re-testing ambiguous compounds at 6–8 concentrations (0.01–100 µM) clarifies activity trends .

Q. What crystallographic methods determine the compound’s binding mode with target proteins?

- Co-Crystallization : The compound is soaked into Src kinase crystals (20°C, methanol/water) for 24 hours. Diffraction data (Bruker AXS, λ = 0.71073 Å) resolve interactions at 1.8 Å resolution .

- Refinement : SHELXL-97 refines the structure (R-factor < 0.05), confirming the formyl group hydrogen-bonds with Lys295, while the benzyl group occupies a hydrophobic pocket near Leu273 .

Q. How are synthetic routes optimized for scalability and purity?

- Continuous Flow Reactors : Improve yield (from 60% to 82%) by maintaining consistent temperature (60°C) and residence time (30 min) during acetylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >98% purity .

- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted indole), mitigated by increasing reaction time from 5 to 8 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.